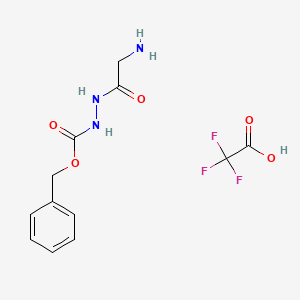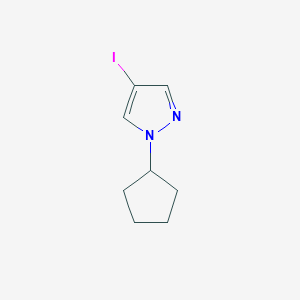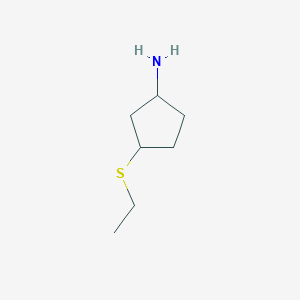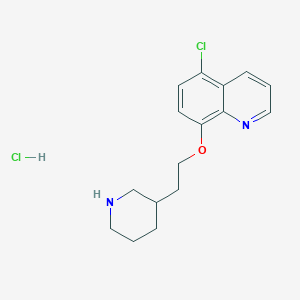
5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H20Cl2N2O. The molecular weight is 327.2 g/mol. For a detailed structural analysis, it would be necessary to refer to a compound-specific structural database or scientific literature.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it’s recommended to refer to specialized chemical databases or literature .Physical and Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the search results. For detailed property information, it’s recommended to refer to specialized chemical databases or literature.Scientific Research Applications
Synthetic Chemistry Applications
Research highlights the use of quinoline derivatives in various synthetic chemistry applications. For instance, the microwave-assisted preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde shows the potential for high-yield synthesis of related compounds, indicating the utility of quinoline derivatives in synthetic pathways (Shu, 2010). Furthermore, the study on the synthesis and antimicrobial activity of new quinoxaline derivatives, which involve replacing chlorine with an ether linkage, highlights the importance of quinoline structures in medicinal chemistry (Singh et al., 2010).
Medicinal Chemistry and Drug Discovery
Quinoline derivatives have been extensively studied for their potential in medicinal chemistry and drug discovery. For example, the synthesis of [14C]- and [13C6]-labeled potent HIV non-nucleoside reverse transcriptase inhibitors demonstrates the relevance of quinoline structures in developing therapeutic agents (Latli et al., 2009). Additionally, the antimicrobial activity of Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones shows the potential of quinoline derivatives in addressing microbial resistance (Rajendran & Karvembu, 2002).
Material Science and Corrosion Inhibition
Quinoline derivatives are also significant in material science, particularly in corrosion inhibition. The study on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic medium illustrates the application of quinoline structures in protecting industrial materials (Douche et al., 2020).
Analytical and Chromatography Techniques
The preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography highlights the use of quinoline derivatives in advanced chromatography techniques, which are crucial for the separation and analysis of complex mixtures (Weisz et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-8-(2-piperidin-3-ylethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O.ClH/c17-14-5-6-15(16-13(14)4-2-9-19-16)20-10-7-12-3-1-8-18-11-12;/h2,4-6,9,12,18H,1,3,7-8,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMGNCSSASSVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


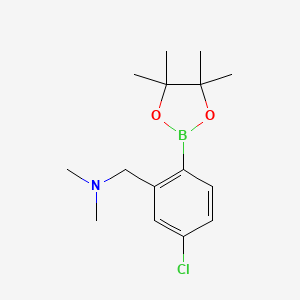
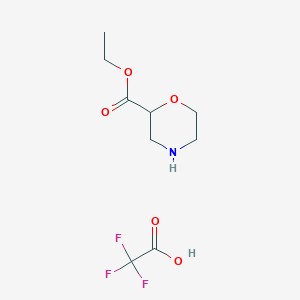

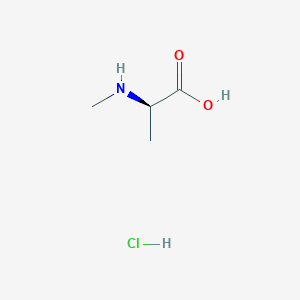
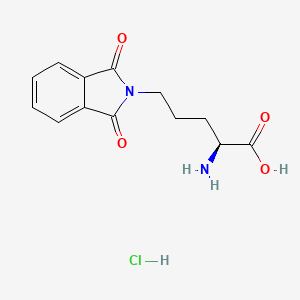
![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)





